molecular formula C17H17ClN6O B2761760 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 941875-74-7

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2761760
CAS No.: 941875-74-7
M. Wt: 356.81
InChI Key: YYWUDAHRKXJTOP-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a synthetic organic compound featuring a tetrazole core substituted with a 4-chlorophenyl group, a methyl linker, and a phenethylurea moiety. Tetrazole derivatives are widely studied for their bioisosteric properties, often mimicking carboxylic acids in drug design due to their similar acidity and hydrogen-bonding capabilities . The phenethylurea side chain may contribute to intermolecular interactions, such as hydrogen bonding, which are critical in pharmacological activity.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWUDAHRKXJTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Attachment of the Tetrazole to the Phenethylurea: The tetrazole derivative is then reacted with phenethyl isocyanate in an organic solvent like dichloromethane, under controlled temperature conditions, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which may reduce the tetrazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and antimicrobial agents.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological targets.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea exerts its effects involves interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Pharmacological Comparisons
Compound Halogen Substituent Core Heterocycle Bioisosteric Role Potential Application
Target Compound 4-Chlorophenyl Tetrazole Carboxylate mimic Hypertension/Enzyme inhibition
Compound 4 4-Fluorophenyl Thiazole-Triazole N/A Antimicrobial/Catalytic
Candesartan Related Compound B None Tetrazole Angiotensin II receptor binding Antihypertensive
1-(4-Fluorophenyl)-urea 4-Fluorophenyl Pyrazole Unknown Metabolic stability studies

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s structural complexity may require multi-step synthesis, akin to Compound 8 (90% yield via procedure 2) .
  • Halogen Effects : Chlorophenyl’s higher lipophilicity compared to fluorophenyl (e.g., and ) could enhance membrane permeability but reduce solubility .
  • Urea vs. Ester : Urea’s hydrogen-bonding capacity may improve target engagement over ester-containing analogs like Compound 8 .
  • Conformational Flexibility : Unlike rigid thiazole-triazole systems (), the target’s tetrazole-urea structure may adopt flexible conformations, influencing binding kinetics .

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrazole ring and various aryl groups, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN6OC_{15}H_{12}ClN_6O with a molecular weight of approximately 346.75 g/mol. The compound features:

  • Tetrazole Ring : Known for its ability to interact with biological targets.
  • Chlorophenyl Group : Enhances lipophilicity and potential receptor binding.
  • Phenethyl Urea Moiety : Contributes to the compound's pharmacological profile.
PropertyValue
Molecular FormulaC15H12ClN6OC_{15}H_{12}ClN_6O
Molecular Weight346.75 g/mol
CAS Number942000-69-3

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
  • Alkylation : The resulting tetrazole compound is alkylated using a suitable alkylating agent.
  • Urea Formation : The final step involves reacting the alkylated tetrazole with phenethyl isocyanate to form the urea derivative.

These synthetic routes can be optimized for higher yields and purity, potentially utilizing continuous flow reactors for better control over reaction conditions .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The tetrazole moiety is particularly noted for its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth .

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. The mechanism is hypothesized to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis . In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines.

The mechanism of action involves interaction with specific molecular targets such as:

  • Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptors : It may bind to receptors, modulating their activity which can influence various biological processes.

This interaction is facilitated by the structural features of the compound, allowing it to mimic natural substrates or ligands .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Study 2: Anticancer Activity

Another study evaluated the compound's effects on human cancer cell lines. The results demonstrated that it reduced cell viability in a dose-dependent manner, supporting its potential use in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives to form intermediates, followed by coupling with isocyanates to introduce the urea group. Key steps include:

  • Tetrazole ring formation : Cycloaddition reactions using sodium azide and nitriles under acidic conditions.
  • Urea linkage : Reacting amines with isocyanates in aprotic solvents (e.g., THF) at 0–25°C.
    Optimization strategies:
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps improves yield .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintaining 70–80°C during cyclization improves reaction kinetics .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., phenethylurea protons at δ 3.2–3.5 ppm, tetrazole protons at δ 8.1–8.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 2100–2200 cm1^{-1} (tetrazole ring) validate functional groups .

Advanced: How does the tetrazole moiety influence the compound's pharmacokinetic properties, and what computational methods validate these interactions?

  • Pharmacokinetic role : The tetrazole ring enhances metabolic stability by resisting cytochrome P450 oxidation and improving water solubility via hydrogen bonding .
  • Computational validation :
    • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinity to targets like carbonic anhydrase IX (docking scores ≤ -8.5 kcal/mol).
    • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability scores (>0.55), correlating with in vivo absorption .

Advanced: What strategies resolve contradictions in bioactivity data across different in vitro and in vivo models?

  • Dose-response normalization : Standardize assays using EC50_{50}/IC50_{50} ratios to account for model-specific variability (e.g., cell line vs. tissue permeability).
  • Metabolite profiling : LC-MS/MS identifies active metabolites in plasma, clarifying discrepancies between in vitro potency and in vivo efficacy .
  • Species-specific factors : Adjust for differences in metabolic enzymes (e.g., murine vs. human CYP3A4 activity) using cross-species comparative studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications in the phenethylurea and tetrazole substituents?

  • Phenethylurea modifications :
    • Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance target affinity.
    • Replace phenethyl with heteroaromatic chains (e.g., pyridyl) to assess steric effects .
  • Tetrazole modifications :
    • Substitute 4-chlorophenyl with fluorophenyl to evaluate halogen bonding impacts.
    • Use isosteric replacements (e.g., triazoles) to probe ring size effects on solubility .
  • Methodology : Parallel synthesis with automated liquid handlers enables rapid screening of 50–100 analogs per batch .

Advanced: What in silico approaches predict target interactions and guide experimental validation?

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase.
  • Molecular dynamics simulations : GROMACS simulations (20 ns trajectories) assess binding stability to proteins like EGFR (root-mean-square deviation ≤ 2.0 Å) .
  • Validation : Confirm predictions with surface plasmon resonance (SPR) assays, measuring dissociation constants (KD_D ≤ 100 nM for high-affinity hits).

Advanced: How do solvent polarity and reaction media (e.g., PEG-400) affect synthesis yield and purity?

  • Solvent effects :
    • PEG-400 : Enhances miscibility of hydrophobic intermediates, increasing yields by 15–20% in urea-forming steps .
    • Ionic liquids : Reduce side reactions (e.g., dimerization) via stabilizing charged intermediates.
  • Purity optimization :
    • Green chemistry approaches : Use water as a co-solvent to minimize toxic byproducts.
    • Continuous flow systems : Improve reproducibility by maintaining consistent temperature and mixing .

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